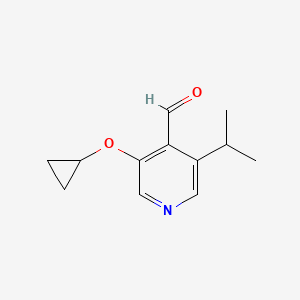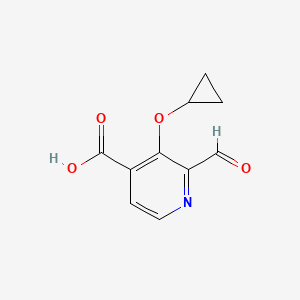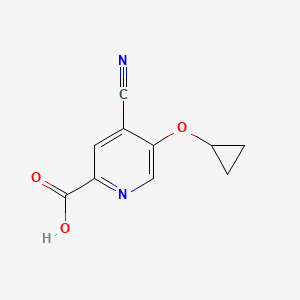
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13BrN2O4 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves multiple steps:
Bromination: The bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide.
Nitration: The nitration of 2-methylbenzene to introduce the nitro group.
Coupling Reaction: The final step involves coupling the brominated and nitrated intermediates through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxy-N-(2-methyl-3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C15H13BrN2O4 |
|---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-12(4-3-5-13(9)18(20)21)17-15(19)10-6-7-14(22-2)11(16)8-10/h3-8H,1-2H3,(H,17,19) |
InChI Key |
YOYXYQTXYFKMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



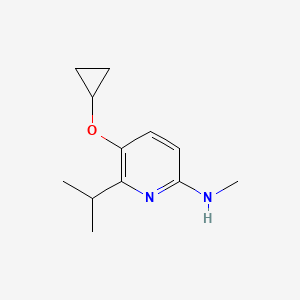
![N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14808581.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B14808584.png)
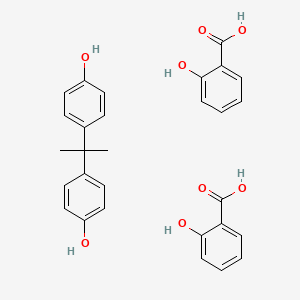
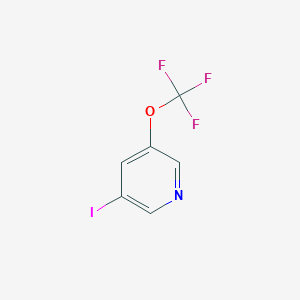
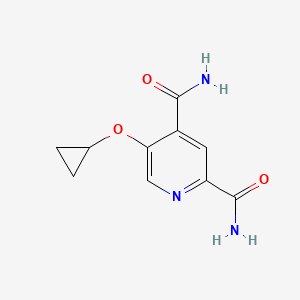

![[(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
![N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B14808602.png)
